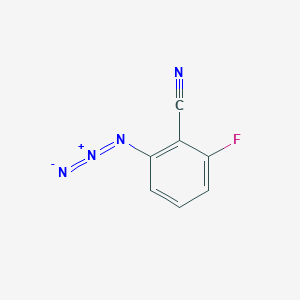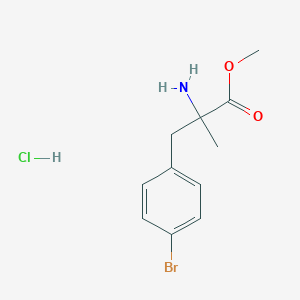
Methyl2-amino-3-(4-bromophenyl)-2-methylpropanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a bromophenyl group attached to the alpha carbon of the amino acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and methyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Phenyl derivatives.
Substitution: Compounds with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The amino acid structure allows it to be incorporated into biological systems, where it can exert its effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-3-phenylpropanoate hydrochloride: Lacks the bromine atom, resulting in different chemical reactivity.
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride: Contains a chlorine atom instead of bromine, leading to variations in biological activity.
Uniqueness
Methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
2825011-66-1 |
|---|---|
Formule moléculaire |
C11H15BrClNO2 |
Poids moléculaire |
308.60 g/mol |
Nom IUPAC |
methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H |
Clé InChI |
LLXPRZUIRZKJSV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)Br)(C(=O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


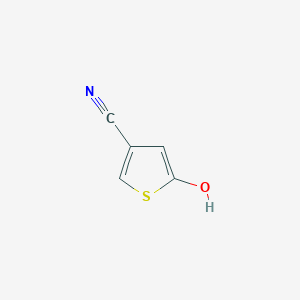
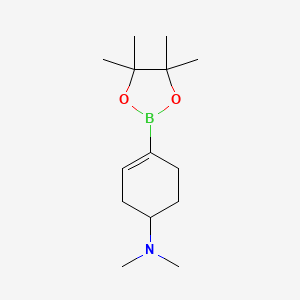
![tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B13555800.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13555807.png)

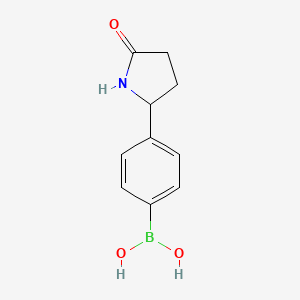
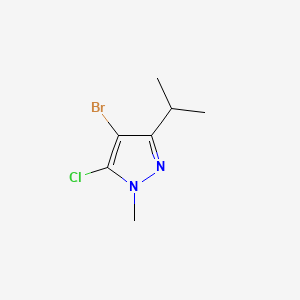
![3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B13555819.png)
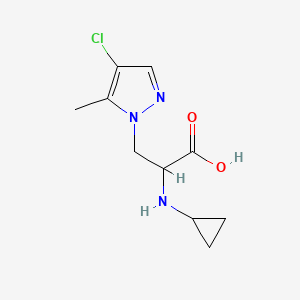
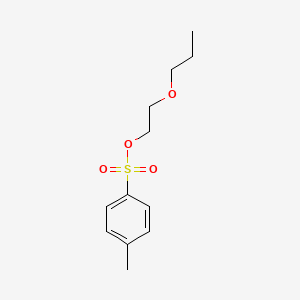
![(2S,4R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid](/img/structure/B13555834.png)
![Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13555835.png)

